Ethyl 3-methyl-5-(3-(trifluoromethyl)benzamido)thiophene-2-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of thiophene derivatives has been a topic of interest in recent years . Protodeboronation of pinacol boronic esters is one method that has been reported . This method utilizes a radical approach and has been applied to various alkyl boronic esters . The carboxylic acid group can be converted to an acyl chloride for nucleophilic substitution and Friedel-Craft acylation .Molecular Structure Analysis
The molecular structure of similar compounds has been reported. For instance, the structure of methyl 3-[3-(trifluoromethyl)benzamido]thiophene-2-carboxylate has been described . It has a molecular weight of 330.31 .Chemical Reactions Analysis
The chemical reactions involving thiophene derivatives are diverse. Protodeboronation of pinacol boronic esters is one such reaction . This reaction is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For example, methyl 3-[3-(trifluoromethyl)benzamido]thiophene-2-carboxylate has a molecular weight of 330.31 . It is recommended to be stored at a temperature between 28 C .Scientific Research Applications
Synthetic Methodologies and Application
Innovative Synthesis Techniques : The compound and its derivatives have been synthesized through various innovative methods, including organocatalyzed aqueous conditions and one-pot, multi-component reactions. These synthesis techniques are significant for producing thiophene derivatives efficiently, suggesting the compound's utility in developing novel synthetic pathways. For instance, a facile four-component Gewald reaction under organocatalyzed aqueous conditions led to the efficient formation of 2-amino-3-carboxamide derivatives of thiophene in short time periods (Abaee & Cheraghi, 2013).
Pharmacological Potential : Derivatives of thiophene carboxylates have shown potential in antimicrobial activity, indicating the parent compound's relevance in drug discovery. Synthesis and antimicrobial evaluation of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates revealed promising antimicrobial properties, underscoring the compound's importance in developing new antimicrobial agents (Spoorthy et al., 2021).
Materials Science Applications : The versatility of thiophene derivatives extends to materials science, where they are used in the synthesis of polymers for solar cells, highlighting a potential application area for the compound in renewable energy technologies. An example includes the synthesis of a wide-bandgap polymer, (poly[(2,6‐(4,8‐bis(5‐(2‐ethylhexyl)thiophen‐2‐yl)‐benzo[1,2‐b:4,5‐b′]dithiophene))‐alt‐(2,5‐(methyl thiophene carboxylate))]), indicating its utility in polymer solar cells (Park et al., 2017).
Mechanism of Action
While the exact mechanism of action for this specific compound is not clear, similar compounds have shown various biological activities. For instance, a fusion inhibitor of influenza A virus, based on oligothiophene, is capped by 3-fluoro-5-(trifluoromethyl)benzoic acid . This product exhibits an inhibition of 0.22 µM on the membrane fusion between the virus and the endosome of the host cells .
Safety and Hazards
properties
IUPAC Name |
ethyl 3-methyl-5-[[3-(trifluoromethyl)benzoyl]amino]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO3S/c1-3-23-15(22)13-9(2)7-12(24-13)20-14(21)10-5-4-6-11(8-10)16(17,18)19/h4-8H,3H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQCOIRRHJCJPRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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